methyl 4-(1H-imidazol-2-yl)benzoate
Overview
Description
Methyl 4-(1H-imidazol-2-yl)benzoate is a compound that is structurally related to various benzimidazole derivatives, which are known for their diverse applications in medicinal chemistry and materials science. The compound features a benzene ring substituted with a methyl ester group and an imidazole ring, a heterocycle known for its coordination properties and presence in biologically active molecules.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions. For instance, a compound with a similar structure, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, was synthesized through the condensation of methyl-4-formylbenzoate and phenylhydrazine . Another related synthesis involved a three-component, one-pot condensation to create benzo[f]indeno[1,2-b]quinoline-12-one derivatives using an efficient Brønsted ionic liquid catalyst . These methods highlight the versatility of condensation reactions in constructing complex molecules with imidazole and benzene rings.
Molecular Structure Analysis
The molecular structure of related benzimidazole derivatives has been elucidated using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the structure of a bis(imidazol-1-yl)methyl benzene derivative was determined, revealing coordination with Cu(II) cations and the formation of one-dimensional coordination polymers . Similarly, the molecular geometry and vibrational frequencies of related compounds have been calculated using density functional theory (DFT), which provides insights into the electronic structure and potential reactivity of these molecules .
Chemical Reactions Analysis
Benzimidazole derivatives participate in a variety of chemical reactions, often acting as ligands in coordination complexes. For instance, a 1,4-bis((1H-imidazol-1-yl)methyl)benzene derivative formed a coordination polymer with Zn(II) ions, demonstrating the compound's ability to bridge metal centers . Additionally, the reactivity of these compounds can be predicted using DFT calculations, which provide local and global reactivity descriptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. For example, the presence of substituents on the imidazole ring can affect the compound's tautomeric equilibrium, hydrogen bonding, and conformational behavior . The solvate structures of coordination complexes also provide information on the intermolecular interactions and stability of these compounds . Furthermore, the optical properties, such as UV-Vis absorption spectra, are important for understanding the electronic transitions within these molecules .
Scientific Research Applications
Synthesis and Pharmacological Potential : Methyl-2-formyl benzoate is recognized for its variety of pharmacological activities, serving as a bioactive precursor in the synthesis of compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold makes it an excellent candidate for the search for new bioactive molecules, highlighting its synthetic versatility and importance as a precursor for pharmaceutical applications (Farooq & Ngaini, 2019).
DNA Interaction and Cellular Applications : Hoechst 33258, a derivative of benzimidazole, demonstrates strong binding to the minor groove of double-stranded B-DNA, specifying AT-rich sequences. This interaction basis paves the way for its widespread use as a fluorescent DNA stain in cell biology, including chromosome and nuclear staining, flow cytometry, and plant chromosomes analysis. The derivatives of Hoechst also find applications as radioprotectors and topoisomerase inhibitors, showcasing the broad utility of benzimidazole derivatives in cellular and molecular biology research (Issar & Kakkar, 2013).
Chemical Inhibition and Drug Metabolism : Benzimidazole derivatives, by virtue of their structural affinity, have shown potential in inhibiting specific cytochrome P450 isoforms. This property is crucial for understanding drug-drug interactions and for the design of drugs with reduced metabolic liabilities. The selectivity of these compounds in inhibiting specific CYP isoforms is fundamental in pharmacokinetics and pharmacodynamics studies, potentially reducing adverse drug reactions (Khojasteh et al., 2011).
Mannich Bases and Medicinal Chemistry : Mannich base derivatives of benzimidazole have been extensively studied for their medicinal applications. These compounds exhibit a wide range of pharmacological functions, including antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant activities. This highlights the significance of benzimidazole and its derivatives in drug design and discovery, offering a platform for developing new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Safety And Hazards
The safety information for methyl 4-(1H-imidazol-2-yl)benzoate indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
methyl 4-(1H-imidazol-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-8(3-5-9)10-12-6-7-13-10/h2-7H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBQCVZOWZVSEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363087 | |
Record name | Methyl 4-(1H-imidazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819496 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 4-(1H-imidazol-2-yl)benzoate | |
CAS RN |
125903-39-1 | |
Record name | Methyl 4-(1H-imidazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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